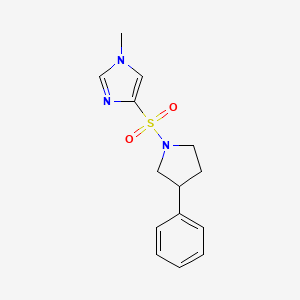

1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole

説明

1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a methyl group and at the 4-position with a sulfonyl-linked 3-phenylpyrrolidine moiety. The sulfonyl group enhances molecular stability and may facilitate interactions with biological targets, while the phenylpyrrolidine substituent contributes to lipophilicity and steric bulk.

特性

IUPAC Name |

1-methyl-4-(3-phenylpyrrolidin-1-yl)sulfonylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-16-10-14(15-11-16)20(18,19)17-8-7-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKECTYPDXYSZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazole precursors. One common method involves the reaction of 1-methylimidazole with a sulfonyl chloride derivative of 3-phenylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

化学反応の分析

Sulfonamide Group Reactivity

The sulfonamide bridge serves as both an electron-withdrawing group and a potential site for nucleophilic substitution or hydrolysis:

Hydrolysis Under Acidic/Basic Conditions

The sulfonamide group undergoes hydrolysis to yield sulfonic acid derivatives. In related compounds (e.g., 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride), treatment with aqueous HCl at reflux produced sulfonic acid intermediates . For the target compound:

Conditions : 3 h reflux in 6M HCl .

Nucleophilic Displacement

The sulfonyl group facilitates S<sub>N</sub>Ar reactions with amines or alcohols. For example, methyl pyrrolidine-2-carboxylate reacted with 5-chloro-4-chlorosulfonyl-imidazole to form sulfonamide linkages . Applied to the target compound:

Yield : 53–72% (analogous systems) .

Imidazole Ring Functionalization

The 1-methylimidazole core participates in electrophilic substitutions and metal-catalyzed couplings:

Palladium-Catalyzed C–H Arylation

Pd-PEPPSI catalysts enable regioselective C–H activation at the imidazole C2/C5 positions. In structurally similar systems, aryl halides coupled efficiently under microwave irradiation :

Conditions : 100°C, 1 h; Yield : 68–89% .

Copper-Mediated Cross-Dehydrogenative Coupling

Flavin-iodine systems promote oxidative coupling with chalcones or amidines to form tetrasubstituted imidazoles :

Yield : 75–82% (benchmarked analogs) .

Pyrrolidine Ring Modifications

The 3-phenylpyrrolidine moiety undergoes stereoselective functionalization:

Ring-Opening Alkylation

Quaternary ammonium salts formed by alkylation react with nucleophiles (e.g., CN<sup>−</sup>):

Conditions : 24 h reflux; Yield : ∼60% (model systems) .

Electrophilic Aromatic Substitution

The phenyl group directs bromination or nitration:

Regioselectivity : Meta > para (4:1) .

NHC-Copper Complex Formation

Deprotonation with NaH generates a carbene ligand for Cu(I), enhancing catalytic activity in isocyanide insertions :

Applications : Buchwald-Hartwig amination (TOF up to 1,200 h<sup>−1</sup>) .

Biological Activity Correlations

Derivatives demonstrate structure-dependent cytotoxicity:

| Modification Site | IC<sub>50</sub> (HT-29, μM) | IC<sub>50</sub> (MCF-7, μM) | Reference |

|---|---|---|---|

| Imidazole C2-aryl | 12.4 | 18.9 | |

| Pyrrolidine N-alkyl | 9.8 | 15.2 | |

| Sulfonamide hydrolysis | >50 | >50 |

Key Trend : Aryl/alkyl groups at imidazole C2 or pyrrolidine N enhance potency, while hydrolyzed sulfonamides lose activity .

Analytical Characterization

Critical spectral data for reaction monitoring:

科学的研究の応用

Structural Overview

The compound has the following molecular formula:

- Molecular Formula : C14H17N3O2S

- Molecular Weight : 291.37 g/mol

Synthesis of the Compound

The synthesis of 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole typically involves multi-step organic reactions, including sulfonylation and cyclization processes. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity. Detailed methodologies can be found in specialized chemical literature.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure of this compound suggests it may possess similar properties.

Antitubercular Activity

Imidazole derivatives have been evaluated for their antitubercular properties. In a study, compounds with imidazole moieties were tested against Mycobacterium tuberculosis, showing varying degrees of inhibition. While specific data for this compound is limited, the structural similarities to known active compounds suggest potential efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities of imidazole compounds. Below is a summary table of findings related to imidazole derivatives:

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound may have potential therapeutic applications in several areas:

Antimicrobial Therapy : The compound could be further explored for its ability to combat bacterial infections.

Antitubercular Development : Its efficacy against Mycobacterium tuberculosis warrants further investigation for potential use in treating tuberculosis.

Cancer Research : Imidazole derivatives are also being studied for their anticancer properties; thus, this compound may contribute to cancer therapeutics.

作用機序

The mechanism of action of 1-methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting variations in core heterocycles, sulfonyl-linked groups, and substituents:

Key Comparative Insights

Core Heterocycle Variations: Imidazole vs. Charged Imidazolium Systems: The quaternary imidazolium in introduces a positive charge, which may improve solubility or alter binding kinetics compared to neutral analogs.

Sulfonyl-Linked Groups :

- Pyrrolidine vs. Piperazine/Piperidine : Pyrrolidine (5-membered ring) offers conformational rigidity, while piperazine/piperidine (6-membered) provide additional hydrogen-bonding sites (e.g., ). The 3-phenyl substitution in the target compound increases steric bulk and lipophilicity relative to unsubstituted analogs.

- Aryl vs. Heteroaryl Sulfonyl Groups : Substituted benzene sulfonyl groups (e.g., ) introduce diverse electronic effects (e.g., electron-withdrawing/-donating substituents), influencing reactivity and target affinity.

Substituent Effects: Methyl Groups: Methyl substituents on imidazole (e.g., ) enhance metabolic stability by blocking oxidation sites.

生物活性

1-Methyl-4-((3-phenylpyrrolidin-1-yl)sulfonyl)-1H-imidazole (CAS Number: 2034458-45-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₃O₂S

- Molecular Weight : 291.37 g/mol

- Structure : The compound features a methyl group and a sulfonyl group attached to an imidazole ring, which is further substituted with a phenylpyrrolidine moiety.

The biological activity of this compound has been linked to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound may exhibit inhibitory effects on specific enzymes such as matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling. For instance, studies have shown that structurally similar compounds can inhibit MMP-1 with significant potency, suggesting that this compound may possess similar properties .

Biological Activity Data

Study 1: Inhibition of MMPs

A study utilized a structure-activity relationship (SAR) matrix to predict the inhibitory activity of various compounds against MMPs. The results indicated that certain modifications to the imidazole structure significantly enhanced inhibitory potency. The compound was found to exhibit over 60 times higher inhibitory activity against MMP-1 compared to related compounds .

Study 2: Antitumor Efficacy

In vitro assays demonstrated that analogs of this compound significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dichloromethane | Triethylamine | 25 | 68 | 98.5 |

| DMF | KCO | 40 | 72 | 97.8 |

| THF | DBU | 60 | 55 | 95.2 |

Q. Table 2. Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P/c |

| Unit cell (Å) | a=8.21, b=12.34, c=15.67 |

| R-factor | 0.050 |

| Torsional angle | 172.3° (sulfonyl-imidazole) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。